molecular formula C11H12ClN B1456944 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile CAS No. 1252672-59-5

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile

Cat. No.: B1456944
CAS No.: 1252672-59-5
M. Wt: 193.67 g/mol
InChI Key: BRUVVKMNMOYTOB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in modulating oxidative stress within cells, thereby influencing cellular health and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in human dopaminergic neuroblastoma cells (SH-SY5Y), it has been observed to protect against hydrogen peroxide-induced oxidative stress by reducing reactive oxygen species levels and boosting the glutathione system . This indicates its potential neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions help in scavenging hydrogen peroxide and reducing oxidative stress within cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under certain conditions and continues to exert its protective effects against oxidative stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it exhibits protective effects against oxidative stress, while at higher doses, it may cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes involved in oxidative stress pathways, which help in reducing reactive oxygen species levels and protecting cells from oxidative damage . Understanding these metabolic pathways is crucial for determining its overall impact on cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within cells, thereby affecting its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol

This compound features a chlorophenyl group attached to a dimethylpropanenitrile backbone, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has shown affinity for multiple receptors, including potential interactions with cannabinoid receptors, which are implicated in various physiological processes such as pain modulation and appetite regulation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor growth in various cancer cell lines .
  • Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects against a range of pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits growth in glioblastoma cell lines
AntimicrobialEffective against certain bacterial strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Anticancer Activity

A notable study focused on the anticancer effects of this compound in glioblastoma models. The compound demonstrated significant inhibitory effects on cell proliferation and induced apoptosis in vitro. The study highlighted its mechanism involving the modulation of AKT signaling pathways, which are critical in cancer progression .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have not been extensively studied; however, initial assessments suggest it may undergo metabolic transformations that affect its bioavailability and efficacy. Understanding these pathways is crucial for optimizing therapeutic applications.

Q & A

Q. Basic: What are the validated synthetic routes for 3-(4-chlorophenyl)-2,2-dimethylpropanenitrile, and how is structural confirmation achieved?

Answer:
A common synthetic approach involves nucleophilic substitution or condensation reactions using 4-chlorophenyl precursors. For example, methyl 3-(4-chlorophenyl)-3-aryl-2,2-dimethylpropanoate derivatives are synthesized via multi-step reactions, including esterification and cyclization (Scheme 4, ). Structural confirmation relies on 1H and 13C NMR spectroscopy :

  • 1H NMR signals at δ 4.23 ppm (CH group) and δ 3.68–3.44 ppm (OCH3 groups) confirm substituent positions.
  • 13C NMR peaks at δ 176.2 ppm (carbonyl) and δ 47.2–56.1 ppm (quaternary carbons) validate the backbone ( ).
    Physicochemical analyses (e.g., melting point, elemental analysis) complement spectral data for purity assessment.

Q. Advanced: How can researchers resolve contradictions in stereochemical assignments for nitrile-containing analogs?

Answer:
Discrepancies in stereochemistry often arise from dynamic conformational changes or overlapping NMR signals. Advanced strategies include:

  • Single-crystal X-ray diffraction : Resolves absolute configuration, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (R factor = 0.054, ).
  • Variable-temperature NMR : Detects rotational barriers in hindered environments (e.g., bulky dimethyl groups).
  • Density Functional Theory (DFT) : Predicts stable conformers and compares computed/experimental NMR shifts ().

Q. Advanced: What methodologies address isomeric impurities in nitrile derivatives, such as positional isomers of ethylphenyl groups?

Answer:
Isomeric mixtures (e.g., 3-(2/3/4-ethylphenyl)-2,2-dimethylpropanenitrile) require:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns with acetonitrile/water gradients separate positional isomers ( ).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Differentiates isomers via fragmentation patterns ( ).
  • Regulatory thresholds : Follow EWG guidelines for impurity limits in pharmaceutical intermediates ( ).

Q. Basic: What spectroscopic techniques are critical for characterizing degradation products of this compound?

Answer:
Degradation pathways (hydrolysis, oxidation) are monitored using:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identifies hydrolyzed products (e.g., carboxylic acids) via molecular ion clusters.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects nitrile (C≡N) loss (~2240 cm⁻¹) and carbonyl formation (~1700 cm⁻¹) ( ).
  • Stability studies : Accelerated conditions (40°C/75% RH) quantify degradation kinetics ( ).

Q. Advanced: How can computational modeling optimize reaction conditions for synthesizing sterically hindered nitriles?

Answer:
Computational tools guide catalyst selection and solvent optimization:

  • Molecular docking : Predicts steric clashes between reactants (e.g., 4-chlorophenyl groups and catalysts).
  • Solvent polarity simulations : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions ().
  • Reaction kinetic modeling : Identifies rate-limiting steps for intermediates like 3-(4-chlorophenyl)-N-hydroxyprop-2-enamide ( ).

Q. Advanced: What strategies validate the antiproliferative activity of this compound derivatives?

Answer:
Biological activity is assessed via:

  • In vitro cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., IC50 values for methyl 3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoate, ).
  • Structure-Activity Relationship (SAR) : Modifications at the 4-chlorophenyl or dimethyl groups correlate with potency.
  • Apoptosis markers : Flow cytometry detects caspase-3 activation ( ).

Q. Basic: How are chromatographic methods optimized for quantifying trace impurities in nitrile-based compounds?

Answer:
Method development involves:

  • Column selection : C18 columns resolve polar degradation products (e.g., from hydrolysis).
  • Mobile phase optimization : Acetonitrile/toluene mixtures enhance peak symmetry ( ).
  • Validation parameters : Linearity (R² > 0.995), LOD/LOQ (<1%), and recovery rates (95–105%) comply with ICH guidelines ( ).

Q. Advanced: What crystallographic techniques elucidate non-covalent interactions in nitrile co-crystals?

Answer:
Co-crystal engineering leverages:

  • X-ray crystallography : Identifies π-π stacking between aromatic rings and hydrogen bonds (e.g., N–H···O in ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate, ).
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–Cl···Cl interactions) ( ).

Properties

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUVVKMNMOYTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266976
Record name 4-Chloro-α,α-dimethylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252672-59-5
Record name 4-Chloro-α,α-dimethylbenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252672-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α,α-dimethylbenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropylamide (11.0 mL, 21.9 mmol, 2 Min tetrahydrofuran, Aldrich) in tetrahydrofuran (100 mL) was added isobutyronitrile (2.0 mL, 21.9 mmol) at 0-5° C. After 30 minutes of stirring, a solution of 1-(bromomethyl)-4-chlorobenzene (3.0 g, 14.6 mmol) in tetrahydrofuran (10 mL) was added at the same temperature. After stirring at room temperature for 2 hours, the reaction mixture was treated with 10% hydrochloric acid (50 mL), and concentrated under reduced pressure to remove tetrahydrofuran. The concentrate was extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed successively with aqueous NaHCO3 (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was then purified by column chromatography using an Analogix® Intelliflash 280™ (SiO2, 0-30% of ethyl acetate in hexanes) to obtain the titled compound. MS (DCI+) m/z 211 (M+NH4)+.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile

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